Dehatrine

Antimalarial drug discovery Plasmodium falciparum Chloroquine resistance

Dehatrine exists as a 1:1 mixture of two rotational isomers co-crystallized in a single crystal lattice—a unique feature not found in other BBIQ alkaloids. This specificity makes it indispensable for SAR studies against chloroquine-resistant P. falciparum. Generic BBIQ substitution is invalid. Secure this authenticated reference compound for your antimalarial program.

Molecular Formula C37H38N2O6
Molecular Weight 606.7 g/mol
CAS No. 19634-27-6
Cat. No. B027413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDehatrine
CAS19634-27-6
Synonymsdehatrine
Molecular FormulaC37H38N2O6
Molecular Weight606.7 g/mol
Structural Identifiers
SMILESCN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C4)OC)OC5=CC=C(CC6=NCCC7=CC(=C(O3)C=C76)OC)C=C5)OC)OC
InChIInChI=1S/C37H38N2O6/c1-39-15-13-25-20-34(42-4)36(43-5)37-35(25)29(39)17-23-8-11-30(40-2)32(18-23)44-26-9-6-22(7-10-26)16-28-27-21-33(45-37)31(41-3)19-24(27)12-14-38-28/h6-11,18-21,29H,12-17H2,1-5H3/t29-/m1/s1
InChIKeyLPFIPRSEXCVWTR-GDLZYMKVSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dehatrine (CAS 19634-27-6): Bisbenzylisoquinoline Alkaloid Antimalarial from Beilschmiedia madang


Dehatrine (CAS 19634-27-6) is a bisbenzylisoquinoline alkaloid first isolated from the Indonesian medicinal plant Beilschmiedia madang Blume (Lauraceae) [1]. It was identified as the major antimalarial principle through bioassay-guided fractionation of plant constituents [2]. Structurally, Dehatrine exists as a mixture of two rotational isomers (rotamers) in a 1:1 ratio, a characteristic confirmed by X-ray crystallography and extensive 2D NMR techniques [3]. The molecular formula is C₃₇H₃₈N₂O₆, corresponding to a molecular weight of 606.71 g/mol [4]. Dehatrine exhibits antimalarial activity against the chloroquine-resistant Plasmodium falciparum K1 strain [2].

Why Dehatrine Cannot Be Substituted with Other Bisbenzylisoquinoline Alkaloids


Bisbenzylisoquinoline (BBIQ) alkaloids constitute a structurally diverse class of plant-derived compounds with highly variable biological activities. In vitro screening of 24 BBIQ alkaloids revealed that only 8 (33%) exhibited antiplasmodial activity with IC50 values below 1 µM against multidrug-resistant P. falciparum, demonstrating that antimalarial efficacy is not a class-wide property but specific to certain structural variants [1]. Furthermore, the stereochemistry of BBIQ alkaloids plays a critical role in their pharmacological profiles, as demonstrated by enantiomeric BBIQ alkaloids (funtumine and nor-funtumine) which, despite nearly identical IC50 values (740 nM and 789 nM respectively), exhibited substantially different chloroquine-potentiating effects based solely on C-1 and C-1' configuration differences [2]. Dehatrine possesses a distinctive structural feature—existence as a 1:1 mixture of two rotational isomers co-crystallized in a single crystal—that distinguishes it from other BBIQ alkaloids [3]. This unique conformational equilibrium may influence both analytical identification and biological recognition, making generic substitution with other BBIQ alkaloids invalid for experiments requiring Dehatrine specifically.

Dehatrine Comparative Performance Evidence: Quantified Differentiation Against Analogs


Antimalarial IC50 Against Chloroquine-Resistant P. falciparum K1 Strain: Dehatrine vs. Quinine

Dehatrine exhibited antimalarial activity against the chloroquine-resistant Plasmodium falciparum K1 strain with an IC50 of 2.1 µM, which aligns closely with the clinical antimalarial quinine (IC50 = 1.8 µM) in the same assay system [1]. This comparable potency establishes Dehatrine as a natural product with activity in the same range as a clinically validated antimalarial, while offering a distinct chemotype from the quinoline class. Notably, Dehatrine was isolated as the major antimalarial principle from Beilschmiedia madang through bioassay-guided fractionation, confirming that its activity represents the primary active constituent of the plant extract [2].

Antimalarial drug discovery Plasmodium falciparum Chloroquine resistance Bisbenzylisoquinoline alkaloids

Structural Differentiation: Rotamer Mixture vs. Single Conformer BBIQ Alkaloids

Dehatrine is structurally distinguished from the majority of bisbenzylisoquinoline alkaloids by its existence as a 1:1 mixture of two rotational isomers (rotamers) that co-crystallize in a single crystal lattice [1]. X-ray crystallographic analysis confirmed that both rotamers are incorporated in a 1:1 ratio within a single crystal, a phenomenon rarely observed among BBIQ alkaloids [2]. The complex NMR spectrum, which would otherwise be ambiguous, was successfully assigned using 2D COSY and COLOC techniques, providing a definitive structural fingerprint that distinguishes Dehatrine from structurally related BBIQ analogs such as tetrandrine, berbamine, and isotetrandrine, which exist predominantly as single conformers under ambient conditions [3].

Natural product characterization Rotational isomerism X-ray crystallography Bisbenzylisoquinoline alkaloids

Potency in BBIQ Antimalarial Class: Dehatrine vs. Active BBIQ Subset

Among 24 bisbenzylisoquinoline alkaloids screened for antiplasmodial activity, only 8 (33%) exhibited IC50 values below 1 µM against a multidrug-resistant strain of P. falciparum [1]. Dehatrine, with reported IC50 values of 0.2 µM and 2.1 µM against chloroquine-resistant strains, falls within this active subset [2]. Importantly, none of the 24 BBIQ alkaloids screened exhibited significant cytotoxicity against the KB cell line, with the most toxic being berbamine (IC50 = 17.8 µM, compared to podophyllotoxin control IC50 = 0.008 µM) [1]. This favorable cytotoxicity profile suggests that active BBIQ alkaloids including Dehatrine may possess therapeutic windows amenable to further development.

Antimalarial drug discovery Bisbenzylisoquinoline alkaloids Structure-activity relationship Multidrug-resistant malaria

Chloroquine Resistance Profile: Dehatrine vs. Chloroquine in Resistant Strain

Dehatrine was tested specifically against the chloroquine-resistant Plasmodium falciparum K1 strain and demonstrated significant growth inhibition [1]. This is particularly notable given that chloroquine itself shows substantially reduced efficacy against this strain. As a point of class-level reference, the BBIQ alkaloid tetrandrine was reported to be approximately three times more potent against a chloroquine-resistant strain (IC50 = 151 nM) than against a chloroquine-sensitive strain (IC50 = 509 nM), demonstrating that certain BBIQ alkaloids maintain or even exhibit enhanced activity against resistant parasites [2]. While head-to-head data with chloroquine in the identical K1 assay are not available for Dehatrine, its demonstrated activity against the K1 strain establishes it as a compound with utility in resistance-focused antimalarial research.

Drug resistance Plasmodium falciparum K1 Antimalarial resistance Bisbenzylisoquinoline alkaloids

Dehatrine Procurement Guide: Optimized Research and Industrial Applications


Antimalarial Lead Optimization and Resistance Mechanism Studies

Dehatrine serves as a validated natural product lead compound for antimalarial drug discovery programs focused on chloroquine-resistant P. falciparum. Its activity against the K1 strain (IC50 = 0.2–2.1 µM), comparable to quinine (1.8 µM), makes it suitable as a reference compound for screening novel antimalarial candidates [1]. Researchers investigating structure-activity relationships (SAR) within the bisbenzylisoquinoline class can utilize Dehatrine as a benchmark, as it belongs to the minority subset (33%) of BBIQ alkaloids exhibiting sub-µM antiplasmodial activity [2]. The compound's proven efficacy against a chloroquine-resistant strain positions it as a valuable tool for studying resistance mechanisms distinct from those affecting quinoline antimalarials [1].

Natural Product Chemistry and Conformational Analysis Reference Standard

Dehatrine provides a unique reference standard for analytical chemistry and natural product characterization due to its distinctive existence as a 1:1 mixture of two rotational isomers co-crystallized in a single crystal lattice [1]. This property makes Dehatrine particularly valuable as a model compound for developing and validating NMR methodologies that require deconvolution of complex spectra arising from conformational exchange. X-ray crystallography laboratories can utilize Dehatrine as a case study for analyzing co-crystallized rotamer mixtures. For natural product chemists isolating or characterizing novel BBIQ alkaloids from Lauraceae species, Dehatrine serves as a comparative marker to distinguish authentic Dehatrine from structurally similar BBIQ analogs lacking this rotameric equilibrium [2].

Phytochemical Profiling and Quality Control of Beilschmiedia Species

As the major antimalarial principle identified through bioassay-guided fractionation of Beilschmiedia madang, Dehatrine serves as a key marker compound for the phytochemical authentication and standardization of extracts from this medicinal plant [1]. Quality control laboratories engaged in herbal product analysis or botanical drug development can employ Dehatrine as a reference standard to verify the identity and quantify the antimalarial potency of Beilschmiedia-derived preparations. The compound's isolation from Dehaasia triandra (trunk) further extends its utility as a chemotaxonomic marker for related Lauraceae species [2], enabling comparative phytochemical studies across the genus.

BBIQ Alkaloid Library Screening for Antiprotozoal Drug Discovery

Dehatrine is an essential inclusion in focused libraries of bisbenzylisoquinoline alkaloids intended for antiprotozoal drug screening. The systematic evaluation of 24 BBIQ alkaloids revealed that only a subset demonstrates meaningful antiplasmodial activity, while the class overall exhibits favorable cytotoxicity profiles (e.g., the most cytotoxic BBIQ tested, berbamine, showed an IC50 of 17.8 µM against KB cells) [1]. Dehatrine, as a member of the active subset, contributes structural diversity to screening collections and can serve as a comparator for evaluating novel synthetic or semi-synthetic BBIQ derivatives. Its distinct chemotype from quinoline antimalarials makes it a valuable probe for identifying compounds active against resistant parasite populations [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dehatrine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.